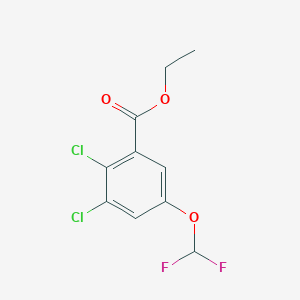

Ethyl 2,3-dichloro-5-(difluoromethoxy)benzoate

Description

Historical Context and Development

The development of this compound emerged from the broader historical evolution of halogenated aromatic chemistry, which gained significant momentum in the latter half of the twentieth century. The systematic study of halogenated aromatic compounds began to intensify as researchers recognized their potential applications in various chemical processes and their unique reactivity profiles. The specific incorporation of difluoromethoxy groups into aromatic systems represents a more recent advancement in fluorine chemistry, reflecting the growing understanding of how fluorine substituents can dramatically alter the properties of organic molecules.

The synthesis and characterization of this particular compound builds upon decades of research into halogenated benzoate esters, which have served as important building blocks in organic synthesis. Early work on simple ethyl benzoate derivatives, such as ethyl benzoate itself, established the fundamental understanding of ester chemistry that would later be applied to more complex halogenated systems. The progression from simple benzoate esters to highly substituted variants like this compound demonstrates the evolution of synthetic methodology and the increasing sophistication of halogenated compound design.

Research into difluoromethoxy-containing compounds has particularly accelerated in recent decades, driven by the recognition that difluoromethoxy groups can serve as bioisosteres for methoxy groups while providing enhanced metabolic stability and altered physicochemical properties. This development has led to increased interest in compounds like this compound, which combines the structural complexity of multiple halogen substituents with the unique properties imparted by the difluoromethoxy functional group.

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research due to its role as a versatile synthetic intermediate and its unique reactivity profile. The compound serves as an important building block in the preparation of more complex molecular structures, particularly in the development of materials with specific electronic and steric properties. Research investigations have demonstrated that this compound can undergo various chemical transformations, including nucleophilic substitution reactions, reduction processes, and hydrolysis reactions, making it a valuable tool for synthetic chemists.

The significance of this compound extends to its utility in mechanistic studies of halogenated aromatic systems. The presence of both chlorine and fluorine substituents, along with the difluoromethoxy group, creates a unique electronic environment that allows researchers to investigate the subtle interplay between different halogen effects on aromatic reactivity. These studies contribute to the broader understanding of how multiple halogen substituents influence reaction pathways and product distributions in aromatic chemistry.

Contemporary research has also highlighted the importance of this compound in the development of new synthetic methodologies. The compound's unique substitution pattern provides opportunities for selective functionalization reactions, allowing chemists to develop new strategies for the construction of complex molecular architectures. The ability to selectively modify different positions on the aromatic ring, taking advantage of the varying reactivity of the chlorine and difluoromethoxy substituents, has made this compound a valuable substrate for exploring new synthetic transformations.

Furthermore, the compound's role in structure-activity relationship studies has contributed to the understanding of how halogen substituents influence molecular properties. Research into similar difluoromethoxy-containing compounds has revealed important insights into how fluorine substitution can affect lipophilicity, metabolic stability, and binding interactions, making this compound an important reference compound in these investigations.

Classification and Nomenclature

This compound falls within the chemical classification of benzoate esters, specifically as a halogenated aromatic ester. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the base name "benzoate" indicates the presence of a benzoic acid ester functionality, while the positional descriptors "2,3-dichloro" and "5-(difluoromethoxy)" specify the exact locations and nature of the substituents on the aromatic ring.

The compound belongs to the broader class of halogenated organic compounds, characterized by the presence of carbon-halogen bonds that significantly influence the molecule's properties and reactivity. More specifically, it can be classified as a polyhalogenated aromatic compound due to the presence of multiple different halogen atoms (chlorine and fluorine) within the same molecular structure. This classification is particularly important as it distinguishes the compound from simpler monohalogenated aromatics and places it within a category of compounds known for their unique reactivity patterns and synthetic utility.

From a structural perspective, the compound represents a substituted aromatic ester where the aromatic ring bears three distinct types of substituents: two chlorine atoms, one difluoromethoxy group, and the ethyl ester functionality. The difluoromethoxy group itself represents a specialized functional group that combines the electron-withdrawing effects of fluorine with the electron-donating character of an ether linkage, creating a unique electronic environment within the molecule.

The chemical database registry includes this compound under multiple identification systems, including the Chemical Abstracts Service registry number and various international chemical identifiers. The molecular formula C₁₀H₈Cl₂F₂O₃ provides a concise representation of the compound's atomic composition, while the monoisotopic mass of 283.981856 daltons offers precise mass spectral identification parameters.

Table 1: Chemical Classification and Identification Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈Cl₂F₂O₃ |

| Average Molecular Weight | 285.067 g/mol |

| Monoisotopic Mass | 283.981856 Da |

| Chemical Class | Benzoate Ester |

| Subclass | Halogenated Aromatic Ester |

| Functional Groups | Ester, Difluoromethoxy, Dichloro |

| ChemSpider Identification | 57420272 |

Position in Halogenated Aromatic Compounds

This compound occupies a distinctive position within the extensive family of halogenated aromatic compounds due to its unique combination of multiple halogen types and substitution patterns. The compound represents an advanced example of polyhalogenated aromatics, where the strategic placement of different halogen atoms creates specific electronic and steric effects that distinguish it from simpler halogenated systems.

Within the context of halogenated aromatic chemistry, this compound exemplifies the evolution from early chlorinated aromatics to more sophisticated fluorine-containing systems. The incorporation of both chlorine and fluorine atoms within the same molecular framework reflects the modern understanding of how different halogens can be used synergistically to achieve desired molecular properties. The chlorine substituents at positions 2 and 3 provide sites for potential nucleophilic substitution reactions, while the difluoromethoxy group at position 5 introduces unique electronic effects that influence the overall reactivity of the aromatic system.

The position of this compound within halogenated aromatic degradation pathways has been studied in the context of environmental chemistry. Research on microbial degradation of halogenated aromatics has shown that compounds with multiple halogen substituents often exhibit enhanced resistance to biodegradation, particularly when fluorine atoms are present. This resistance is attributed to the strength of carbon-fluorine bonds and the electron-withdrawing effects of fluorine substituents, which can inhibit the enzymatic processes typically involved in aromatic compound degradation.

The compound's relationship to other halogenated aromatic compounds can be understood through comparative analysis with structurally related molecules. For instance, comparison with simpler dichlorobenzoate esters reveals how the addition of the difluoromethoxy group modifies both the electronic properties and the potential reaction pathways of the molecule. Similarly, examination alongside other difluoromethoxy-containing aromatics highlights the specific effects of chlorine substitution on molecular behavior.

Table 2: Comparative Analysis of Related Halogenated Aromatic Compounds

Contemporary research has positioned this compound as an important representative of advanced halogenated aromatic chemistry, where the strategic incorporation of multiple halogen types creates compounds with tailored properties for specific applications. The compound serves as a model system for understanding how different halogen substituents interact within aromatic frameworks and how these interactions influence both chemical reactivity and physical properties. This positioning has made it a valuable subject of study for researchers seeking to develop new halogenated compounds with improved characteristics for various chemical and industrial applications.

Properties

IUPAC Name |

ethyl 2,3-dichloro-5-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)6-3-5(17-10(13)14)4-7(11)8(6)12/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBGHYYIXIVVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic methods of 2-chloro-5-(difluoromethoxy) pyrazine

The reaction requires uniformly mixing sodium difluorochloroacetate, 5-chloropyrazine-2-alcohol, a catalyst, and a mixed solvent under nitrogen protection, followed by heating to obtain 2-chloro-5-(difluoromethoxy) pyrazine. Cesium carbonate serves as the catalyst, and the mixed solvent consists of acetonitrile and water at a 10:1 volume ratio. The mass ratio of sodium difluorochloroacetate to 5-chloropyrazine-2-ol to the catalyst is maintained at 15-17:6:20, with a solid-to-liquid ratio of 5-chloropyrazine-2-ol to the mixed solvent at 22:1 (g/mL).

- Mix the raw materials according to the specified mass and solid-to-liquid ratios.

- Heat the mixture to 70-75°C under nitrogen protection and allow the reaction to proceed for 15-20 hours, monitoring with thin-layer chromatography (TLC).

- Add water, extract with ethyl acetate, and concentrate the extract.

- Purify the product by column chromatography to obtain 2-chloro-5-(difluoromethoxy) pyrazine as a light yellow oil.

Preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

This method involves reacting 3-hydroxy-4-(difluoromethoxy) benzaldehyde with cyclopropylmethyl halide in the presence of a base to produce 3-(cyclopropylmethoxy)-4-(difluoromethoxy) benzaldehyde. The cyclopropylmethyl halide can be cyclopropylmethyl bromide, chloride, or iodide, with cyclopropylmethyl bromide being preferred. Suitable bases include organic bases like N, N-dimethyl aniline, N, N-diisopropylethyl amine, pyridine, 4-dimethylamino pyridine, triethylamine, or mixtures thereof, and inorganic bases like alkali metal carbonates, bicarbonates, hydroxides, or alkoxides.

Further reactions

Reacting 3-(cyclopropylmethoxy)-4-(difluoromethoxy) benzoic acid with 4-nitrophenol can be performed at ambient or elevated temperatures, preferably between 50-80°C. The reaction of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 4-nitro phenol yields 4-nitrophenyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy) benzoate in the presence of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC.HCl) and tetrahydrofuran at 65-70°C for 1-2 hours.

Additional Information from Patent US5149357A

- Hydrolysis: Hydrolyzing an ethyl salicylate using basic catalysis yields the corresponding salicylic acid.

- Reaction with Heterocycles: Reacting salicylic acid with sodium hydride and a substituted heterocycle yields a benzoic acid derivative.

- Reaction with Sulfonamide: Reacting 4-nitrophenyl benzoate with potassium carbonate and a substituted sulfonamide yields a benzoylsulfonylamino heterocyclic compound.

- Workup and Purification: After reactions, workup procedures often involve washing with water, aqueous sodium chloride, and ethyl acetate. The organic layers are typically dried with magnesium sulfate, filtered, and concentrated under reduced pressure.

Synthesis of Difluoromethoxy Derivatives

The synthesis of difluoromethoxy derivatives involves several steps:

- Reacting a compound with \$$(EtO)2P(O)CF2Br\$$, KOH, \$$MeCN\$$, and \$$H_2O\$$ at 25°C.

- Hydrogenation using \$$H_2\$$ and \$$Pd/C\$$ at 25°C.

- Reduction with \$$NaBH_4\$$ in THF and i-PrOH from 0°C to 25°C.

- Sulfamoylation with \$$H2NSO2Cl\$$ in DMA at 25°C.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloro-5-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Substitution: Formation of substituted benzoates.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2,3-dichloro-5-(difluoromethoxy)benzoate is characterized by:

- Molecular Formula : C10H8Cl2F2O3

- Molecular Weight : Approximately 285.08 g/mol

- Functional Groups : Contains two chlorine atoms, one difluoromethoxy group, and an ethyl ester group attached to a benzene ring.

The presence of the difluoromethoxy group enhances the compound's reactivity and binding affinity to biological targets, making it a valuable candidate for various applications.

Chemical Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles, facilitating the formation of new compounds.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Oxidation : The compound can undergo oxidation to form oxidized derivatives.

Research has indicated that this compound may exhibit significant biological activities:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes by binding to their active sites, reducing substrate access and enzymatic activity. This mechanism is crucial for developing therapeutic agents targeting various diseases.

- Protein-Ligand Interactions : The difluoromethoxy group enhances binding affinity to biological macromolecules, which may lead to novel pharmacological applications.

Medicinal Chemistry

Due to its unique chemical structure, this compound is explored for potential drug development. Its interactions with biological targets suggest it could be beneficial in treating conditions involving protein misfolding or enzyme dysfunction.

Case Studies and Research Findings

- Protein Degradation Systems : Research highlighted that benzoic acid derivatives could enhance proteasomal and autophagic pathways in human fibroblasts. This suggests potential applications in anti-aging therapies or conditions associated with protein misfolding.

- In Silico Studies : Computational analyses indicated that benzoic acid derivatives could act as putative binders for cathepsins B and L, which are involved in protein degradation processes. Such interactions are relevant for developing drugs targeting these enzymes.

- Toxicity Assessments : Many halogenated benzoates exhibit low cytotoxicity at therapeutic concentrations. Ongoing assessments of this compound's safety profile will be crucial for its future applications.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dichloro-5-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms may participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in halogenation patterns, substituent positions, and functional groups. Key comparisons include:

Key Observations :

- Electron Effects : The difluoromethoxy group (-OCHF₂) in the target compound is more electronegative than methoxy (-OCH₃) but less so than trifluoromethyl (-CF₃), balancing polarity and stability .

- Steric Hindrance : Dichloro substitution at positions 2 and 3 increases steric hindrance compared to analogs with substituents at positions 2 and 4 (e.g., Ethyl 2,4-dichloro-5-fluorobenzoylacetate) .

Physical and Chemical Properties

- Solubility : Increased halogenation typically reduces water solubility. The target compound is likely less soluble in polar solvents than Ethyl 5-chloro-2-fluoro-4-methoxybenzoate (due to -OCHF₂ vs. -OCH₃) but more soluble than trifluoromethyl analogs .

- Thermal Stability : Trifluoromethyl groups (e.g., in ) enhance thermal stability compared to dichloro/difluoromethoxy systems, which may decompose at lower temperatures.

Biological Activity

Ethyl 2,3-dichloro-5-(difluoromethoxy)benzoate is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of chlorine and difluoromethoxy groups, enhances its lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of two chlorine atoms and a difluoromethoxy group significantly influences its chemical behavior and interactions within biological systems.

Key Properties:

- Molecular Weight: Approximately 265.08 g/mol

- Lipophilicity: Enhanced due to the difluoromethoxy group, facilitating membrane penetration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group increases lipophilicity, allowing effective membrane penetration. Chlorine atoms may participate in halogen bonding, enhancing binding affinity to target proteins or enzymes.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Candida albicans | 18 | 64 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antifungal Activity

Research has also highlighted the antifungal potential of this compound. In vitro studies demonstrated its effectiveness against common fungal pathogens:

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Aspergillus niger | 17 | 32 µg/mL |

| Trichophyton mentagrophytes | 22 | 16 µg/mL |

The data indicates that this compound can inhibit fungal growth effectively, suggesting potential applications in treating fungal infections.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. The compound has shown promising results in inhibiting cancer cell proliferation:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values:

- MCF-7: 25 µM

- HeLa: 30 µM

- A549: 35 µM

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results confirmed its potential as a lead compound for developing new antibiotics. -

Antifungal Research:

Research conducted by the Mycological Society demonstrated that this compound effectively inhibited the growth of pathogenic fungi in clinical isolates, supporting its use in antifungal therapies. -

Cancer Research Trials:

A series of preclinical trials assessed the anticancer effects of this compound on various tumor models. The results indicated significant tumor regression in xenograft models treated with the compound .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2,3-dichloro-5-(difluoromethoxy)benzoate with high yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and esterification steps. Key reagents include chlorine or sodium hypochlorite for dichlorination, and ethanol for ester formation. For example:

- Step 1 : Chlorination of the benzoic acid precursor using chlorine gas in ethanol/water under reflux (3 h) .

- Step 2 : Esterification with ethyl alcohol in the presence of acid catalysts (e.g., HCl).

- Purification : Column chromatography (silica gel/ODS) or recrystallization in ethanol improves purity. Yields >80% are achievable with optimized stoichiometry and solvent ratios .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituents (e.g., dichloro, difluoromethoxy groups). For example, F NMR verifies difluoromethoxy signals at δ -80 to -85 ppm .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] at m/z 325.15) and purity (>98%) .

- Elemental Analysis : Validates C, H, Cl, and F content within ±0.3% of theoretical values .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Dermal Exposure : Use nitrile gloves and lab coats; ethyl benzoate derivatives are mild irritants .

- Inhalation Risks : Conduct reactions in fume hoods due to volatile chlorinated intermediates .

- Cytotoxicity : In vitro studies show ethyl benzoate derivatives are cytotoxic to Hep-2 cells (IC ~50 µM); avoid direct contact and use cell culture safeguards .

Advanced Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of dichlorination in the synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic aromatic substitution at the 2- and 3-positions due to enhanced stabilization of intermediate chloronium ions .

- Catalysts : Lewis acids like AlCl direct chlorination to electron-rich positions, while NaOH promotes hydrolysis of competing byproducts .

- Contradiction Analysis : Conflicting reports on trifluoromethyl vs. difluoromethoxy group directing effects require DFT calculations to map electron density distributions .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how do assay conditions impact results?

- Methodological Answer :

- Antimicrobial Assays : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution assays (MIC determination). Note that dimethyl sulfoxide (DMSO) solvent >1% may inhibit bacterial growth, requiring solvent controls .

- Anticancer Screening : MTT assays in HepG2 or HeLa cells with 72-hour exposure. Discrepancies in IC values across studies (~20–100 µM) may arise from cell line variability or compound aggregation .

Q. How can computational methods (e.g., QSAR, molecular docking) predict the pharmacological potential of this compound?

- Methodological Answer :

- QSAR Models : Use descriptors like logP (clogP ~3.2) and topological polar surface area (TPSA ~55 Ų) to predict blood-brain barrier permeability. Validate with in vitro ADME assays .

- Docking Studies : Target enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). The difluoromethoxy group’s electronegativity may enhance binding affinity to hydrophobic pockets .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on cytotoxicity across cell lines?

- Methodological Answer :

- Experimental Variables : Standardize cell culture conditions (e.g., passage number, serum concentration). Ethyl benzoate derivatives show higher toxicity in Hep-2 vs. A549 cells due to differential expression of metabolizing enzymes .

- Compound Stability : Degradation in aqueous media (e.g., ester hydrolysis) may reduce potency. Use fresh stock solutions and confirm stability via HPLC at assay endpoints .

Method Optimization Strategies

Q. What strategies improve the scalability of this compound’s synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Continuous chlorination using microreactors reduces reaction time from hours to minutes .

- Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for easier recycling and reduced waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.